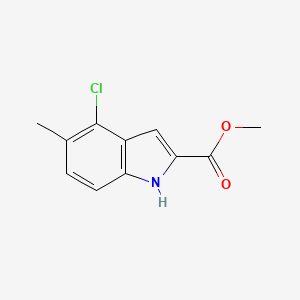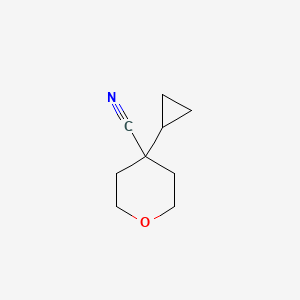![molecular formula C9H13NS B6601606 N-methyl-4-[(methylsulfanyl)methyl]aniline CAS No. 2866322-55-4](/img/structure/B6601606.png)
N-methyl-4-[(methylsulfanyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-[(methylsulfanyl)methyl]aniline, also known as 4-methylthioaniline or MTA, is an organic compound that is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other chemicals. MTA is a colorless solid that is soluble in water, alcohol, and other organic solvents. It is a versatile compound with many uses in the laboratory and in industry.
Wissenschaftliche Forschungsanwendungen
MTA is used in the synthesis of a variety of pharmaceuticals, dyes, and other chemicals. It is also used in the synthesis of a number of heterocyclic compounds and in the preparation of a wide variety of organosulfur compounds. It is also used in the synthesis of a number of compounds used as catalysts, such as palladium chloride.
Wirkmechanismus
MTA is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other chemicals. The reaction of MTA with aniline is a nucleophilic substitution reaction. The methylthiocyanate reacts with the aniline to form an intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
MTA is not known to have any significant biochemical or physiological effects on humans. However, it is known to have some effects on the environment. MTA has been found to be toxic to aquatic organisms, and it is also known to be toxic to a variety of plants.
Vorteile Und Einschränkungen Für Laborexperimente
MTA is a versatile and useful compound for laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. It is also relatively stable, and it is soluble in a wide range of solvents. However, it is toxic to aquatic organisms and plants, and it should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of MTA. It could be used in the synthesis of more complex compounds, such as pharmaceuticals and dyes. It could also be used in the synthesis of more complex organosulfur compounds. Additionally, it could be used in the synthesis of new catalysts, such as palladium chloride. It could also be used in the synthesis of materials for use in medical devices, such as stents and implants. Finally, it could be used in the synthesis of materials for use in nanotechnology.
Synthesemethoden
MTA can be synthesized from the reaction of methylthiocyanate and aniline in aqueous solution. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction is complete in about two hours.
Eigenschaften
IUPAC Name |
N-methyl-4-(methylsulfanylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-10-9-5-3-8(4-6-9)7-11-2/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNRMPNYCVLFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)

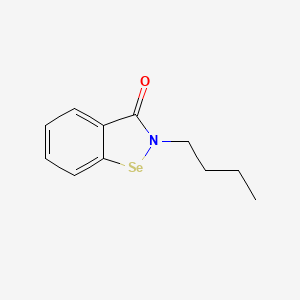
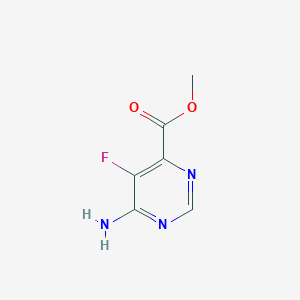
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)

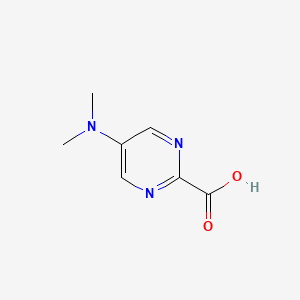

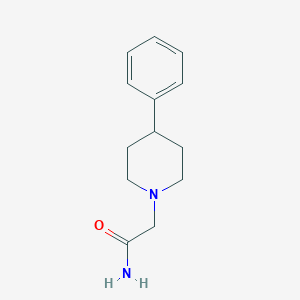
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)
